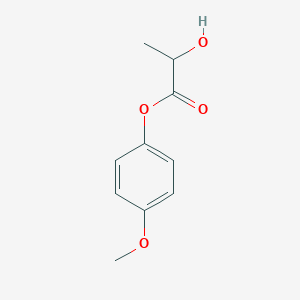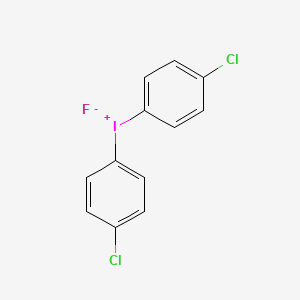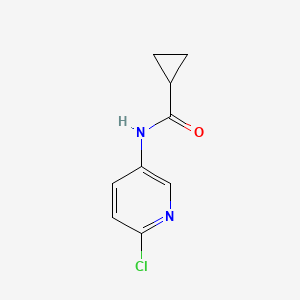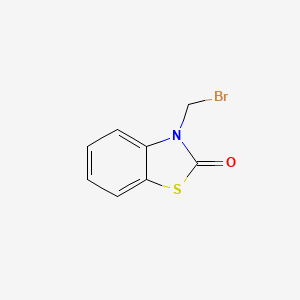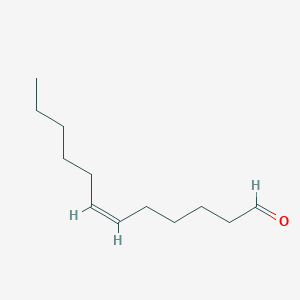
(Z)-6-Dodecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-Dodecenal is an organic compound with the molecular formula C12H22O. It is an aldehyde with a double bond in the Z (cis) configuration at the sixth carbon atom. This compound is known for its distinctive odor and is often found in nature as a component of various essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-6-Dodecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-dodecene followed by selective hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 1-dodecene using a rhodium or cobalt catalyst under high pressure and temperature, followed by hydrogenation to yield the aldehyde.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-Dodecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (Z)-6-Dodecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to (Z)-6-Dodecenol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products
Oxidation: (Z)-6-Dodecenoic acid.
Reduction: (Z)-6-Dodecenol.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-Dodecenal is used as a starting material for the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the preparation of fragrances and flavor compounds.
Biology
In biology, this compound is studied for its role as a pheromone in certain insect species. It is used in research to understand insect behavior and communication.
Medicine
In medicine, this compound is investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Industry
In the industry, this compound is used in the formulation of perfumes and cosmetics due to its pleasant odor. It is also used as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of (Z)-6-Dodecenal involves its interaction with specific molecular targets. In insects, it binds to olfactory receptors, triggering a behavioral response. In antimicrobial applications, it disrupts the cell membrane of bacteria and fungi, leading to cell death. The exact molecular pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(E)-6-Dodecenal: The trans isomer of (Z)-6-Dodecenal with different physical and chemical properties.
(Z)-9-Dodecenal: An aldehyde with a double bond at the ninth carbon atom in the Z configuration.
(Z)-6-Undecenal: An aldehyde with one less carbon atom than this compound.
Uniqueness
This compound is unique due to its specific double bond position and configuration, which contribute to its distinctive odor and biological activity. Its role as a pheromone in insects and its potential antimicrobial properties set it apart from other similar compounds.
Properties
CAS No. |
126745-61-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-dodec-6-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,12H,2-5,8-11H2,1H3/b7-6- |
InChI Key |
RKSXBPZEKYUCII-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCC=O |
Canonical SMILES |
CCCCCC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


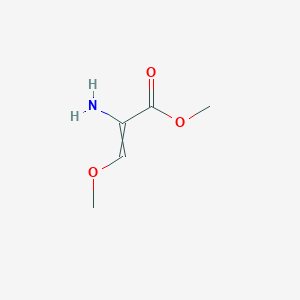
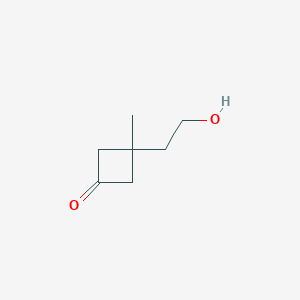
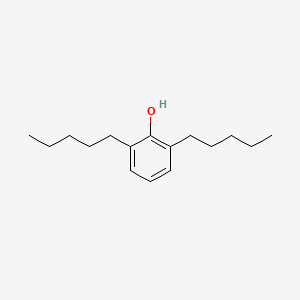
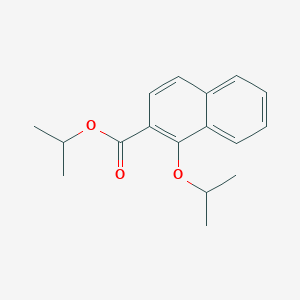
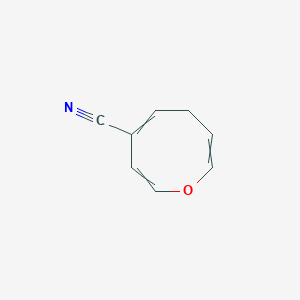
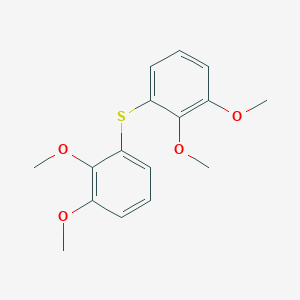
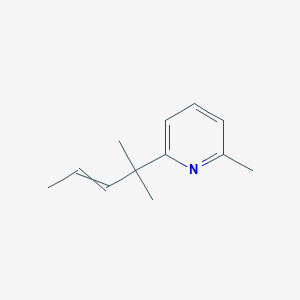

![2-(Methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B14290804.png)
